molecular formula C22H25NO3 B1208469 Pipoxolan CAS No. 23744-24-3

Pipoxolan

Cat. No.: B1208469
CAS No.: 23744-24-3
M. Wt: 351.4 g/mol
InChI Key: DXSUDONPFZKWOO-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Pipoxolan acts as a smooth muscle relaxant that inhibits phosphodiesterase and maintains cyclic-AMP levels, preventing Ca2+ from entering the cell membrane in smooth muscle . It can inhibit the contractions of intestines caused by neostigmine, barium chloride, or injection of acetylcholine .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Pipoxolan has shown potential in the treatment of cerebral ischemia and vascular smooth muscle cell (VSMC) migration both in vivo and in vitro . It has also been found to suppress the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells . These findings suggest that this compound may have potential applications in the prevention and treatment of cerebrovascular and vascular diseases .

Preparation Methods

in 1968 . The synthesis involves the reaction of 5,5-diphenyl-1,3-dioxolan-4-one with 2-(piperidin-1-yl)ethylamine under specific conditions to form the desired compound. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Pipoxolan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Pipoxolan is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

    Dicyclomine: Another antispasmodic drug used to treat smooth muscle spasms.

    Hyoscine: Known for its antispasmodic and antiemetic properties.

    Papaverine: A smooth muscle relaxant used to treat various conditions.

This compound’s ability to inhibit phosphodiesterase and maintain cyclic-AMP levels sets it apart from these compounds, making it a valuable addition to the field of smooth muscle relaxants .

Properties

IUPAC Name

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUDONPFZKWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18174-58-8 (mono-hydrochloride)
Record name Pipoxolan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20865113
Record name 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23744-24-3
Record name Pipoxolan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23744-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipoxolan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOXOLAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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